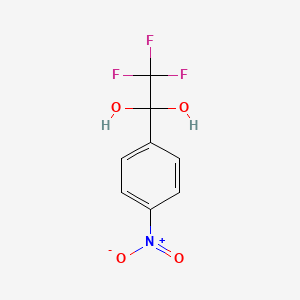
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol is an organic compound characterized by the presence of a nitrophenyl group and a trifluoroethane diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoroethane diol moiety can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol: Unique due to the presence of both nitrophenyl and trifluoroethane diol groups.
1-(4-Nitrophenyl)-2,2,2-trifluoroethane-1,1-dione: Lacks the diol moiety, resulting in different chemical properties.
1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol: Contains an amino group instead of a nitro group, leading to different reactivity.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a trifluoroethane diol moiety
特性
分子式 |
C8H6F3NO4 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-1-3-6(4-2-5)12(15)16/h1-4,13-14H |
InChIキー |
JFVHMGYMENBNDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, 2-cyano-N-[4-[(trifluoromethyl)sulfinyl]phenyl]-](/img/structure/B8367360.png)









